molecular formula C6H4N2O4 B155891 Pyridazine-3,4-dicarboxylic acid CAS No. 129116-97-8

Pyridazine-3,4-dicarboxylic acid

Cat. No. B155891
M. Wt: 168.11 g/mol
InChI Key: RDQWJNPUOHXYCV-UHFFFAOYSA-N
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Description

Pyridazine-3,4-dicarboxylic acid is a compound that features a pyridazine ring, a type of heterocyclic aromatic organic compound, with two carboxylic acid groups attached at the 3 and 4 positions. This structure is a key component in various chemical and pharmaceutical applications due to its potential for forming supramolecular synthons and its reactivity in forming derivatives with potential biological activities .

Synthesis Analysis

The synthesis of pyridazine-3,4-dicarboxylic acid and its derivatives has been explored in several studies. A new route for the synthesis of pyridazine-3,6-dicarboxylic acid, which is closely related to the 3,4-isomer, has been described, providing access to this compound in preparative quantities . Additionally, the synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid has been reported, showcasing the versatility of the pyridazine ring in forming novel antibacterial agents . Another study presents an efficient synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides, demonstrating the reactivity of pyridazine derivatives under specific conditions .

Molecular Structure Analysis

The molecular structure of pyridazine-3,4-dicarboxylic acid derivatives has been characterized using various spectroscopic methods. Single-crystal X-ray diffraction analysis has revealed the planar nature of some pyridazine derivatives and the presence of strong π-π stacking and hydrogen bonding interactions, which contribute to high crystal density . The dihedral angles between the carboxylic acid groups and the pyridazine ring have been measured, providing insight into the conformational preferences of these molecules .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities, which have been exploited for the synthesis of various compounds. For instance, the Claisen condensation of pyridazine-4-carboxylic acid ethyl ester with ethyl acetate yields a product that can further react with reagents such as urea, thiourea, phenylhydrazine, and hydroxylamine . The antibacterial activity of pyridazine-3-carboxylic acid analogues has been found to approach that of fluoroquinolone drugs, indicating the potential of these derivatives in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine-3,4-dicarboxylic acid derivatives are influenced by their molecular structure. The presence of carboxylic acid groups allows for the formation of hydrogen bonds, which can lead to the self-assembly of these molecules in the solid state . The crystal structures of these compounds often exhibit recurring patterns of hydrogen bonding, which are important for crystal engineering strategies . The polymorphic forms of these compounds also suggest the possibility of tuning their physical properties through crystal engineering .

Scientific Research Applications

1. Inhibitors of Acetylcholinesterase and Carbonic Anhydrase Enzymes

Pyridazine derivatives, including Pyridazine-3,4-dicarboxylic acid, have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, and their modulation can have significant therapeutic implications. The study by Taslimi et al. (2019) explores pyrazole[3,4-d]pyridazine derivatives as inhibitors, finding them effective against hCA I and II isoenzymes and AChE, suggesting potential anticholinergic applications (Taslimi et al., 2019).

2. Synthesis Methods

The synthesis of pyridazine-3,4-dicarboxylic acid itself has been a subject of research, with Vors (1990) detailing a convenient route for its preparation on a preparative scale. This involves a hetero Diels-Alder reaction as a key step, highlighting the compound's accessibility for further study and application (Vors, 1990).

3. Herbicidal Activities

Research by Xu et al. (2008) discusses the synthesis and evaluation of pyridazine derivatives, including those based on pyridazine-3,4-dicarboxylic acid, for herbicidal activities. These compounds have shown effectiveness in inhibiting chlorophyll and demonstrated herbicidal activities against dicotyledonous plants (Xu et al., 2008).

4. Antibacterial and Antifungal Properties

Pyridazine derivatives, including those related to pyridazine-3,4-dicarboxylic acid, have been studied for their antimicrobial properties. Akbas and Berber (2005) reported on the preparation of pyrazolo[3,4-d]pyridazin derivatives and their testing against various bacteria and fungi, showing significant antimicrobial activities (Akbas & Berber, 2005).

Safety And Hazards

Pyridazine-3,4-dicarboxylic acid should be handled with care to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics . They hold promise for the design of new drugs and electronic materials .

properties

IUPAC Name

pyridazine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWJNPUOHXYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562037
Record name Pyridazine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3,4-dicarboxylic acid

CAS RN

129116-97-8
Record name Pyridazine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JP Vors - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
A convenient route to prepare unsubstituted pyridazine‐3,4‐dicarboxylic acid on a preparative scale is described. The synthesis involves a hetero Diels‐Alder reaction between a new 1,…
Number of citations: 22 onlinelibrary.wiley.com
MA Al-Shiekh, HY Medrassi, MH Elnagdi, EA Hafez - Arkivoc, 2008 - arkat-usa.org
The title compounds 3a-j were synthesized via coupling of enaminones 2a-d with aromatic diazonium salts. The reaction of 3b-f, hj with dimethyl acetylenedicarboxylate and …
Number of citations: 12 www.arkat-usa.org
RK Bly, EC Zoll, JA Moore - The Journal of Organic Chemistry, 1964 - ACS Publications
The aldol condensation of the diazepinone la with benzaldehyde gives the 3a-hydroxybenzyl compound 3, which is dehydrated to the 2-acetyl-3-benzylidene derivative 7 with acetic …
Number of citations: 15 pubs.acs.org
DB Paul, HJ Rodda - Australian Journal of Chemistry, 1969 - CSIRO Publishing
Pyridopyridazines have been oxidized under acid and alkaline conditions and the sites of oxidation have been rationalized on the basis of charge densities. Pyrido-[2,3-d]pyridazine …
Number of citations: 15 www.publish.csiro.au
WG Verschueren, I Dierynck… - Journal of medicinal …, 2005 - ACS Publications
Human immunodeficiency virus type-1 integrase is an essential enzyme for effective viral replication and hence a valid target for the design of inhibitors. We report here on the design …
Number of citations: 84 pubs.acs.org

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